

RGB-286147: A Technical Whitepaper on a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RGB-286147

Cat. No.: B1679313

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Introduction

RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).^{[1][2][3]} Extensive research has demonstrated its ability to induce cell cycle arrest and apoptosis in various tumor cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.^{[1][2]} This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **RGB-286147**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of **RGB-286147** has been characterized through various in vitro assays, including kinase inhibition and cell growth inhibition studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286147

| Kinase Target | IC50 (nM) |
|--------------------|-----------|
| CDK1/cyclin B | 48[2] |
| CDK2/cyclin E | 15[2] |
| CDK3/cyclin E | 9[3] |
| CDK4/cyclin D1 | 839[2][3] |
| CDK5/p35 | 10[3] |
| CDK6/cyclin D3 | 282[3] |
| CDK7/cyclin H/MAT1 | 71[3] |
| CDK9 | 9[3] |
| GSK-3β | 754[2][3] |

IC50 values represent the concentration of **RGB-286147** required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of RGB-286147 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |
|------------------------|-----------------|------------------|
| HCT116 | Colon Carcinoma | <10[2] |
| NCI 60-cell line panel | Various | <10 (average)[1] |

GI50 values represent the concentration of **RGB-286147** required to inhibit cell growth by 50%.

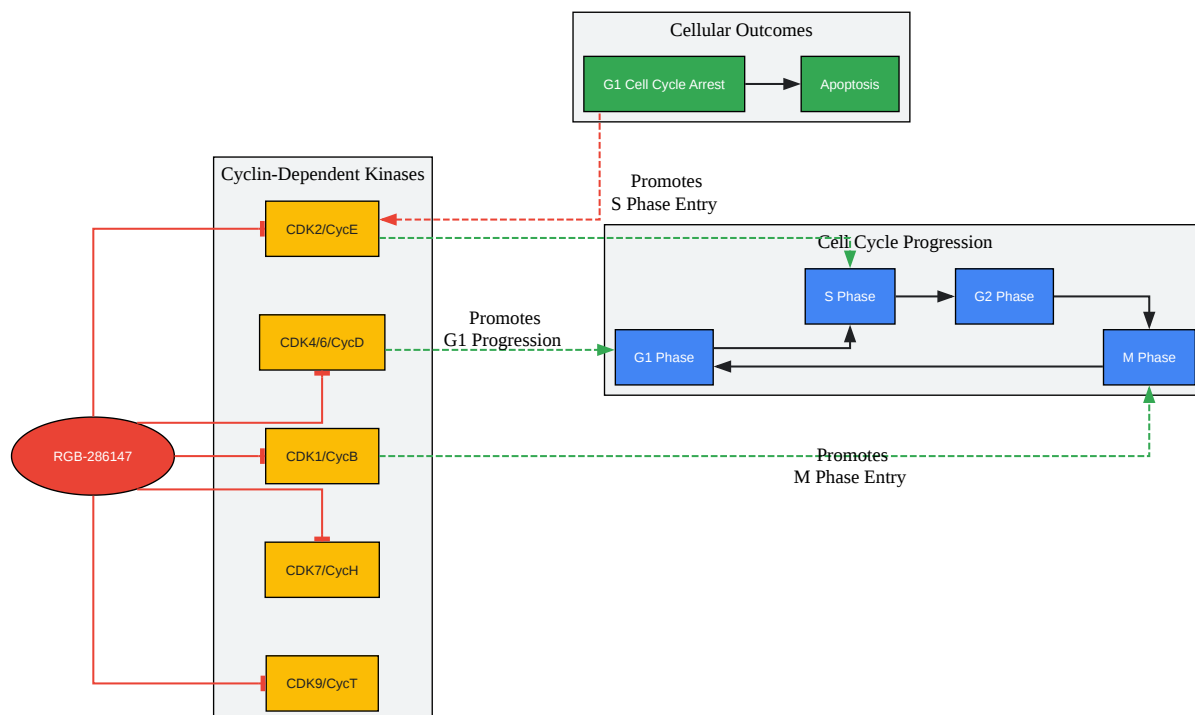
Table 3: Cellular Effects of RGB-286147 on HCT116 Cells

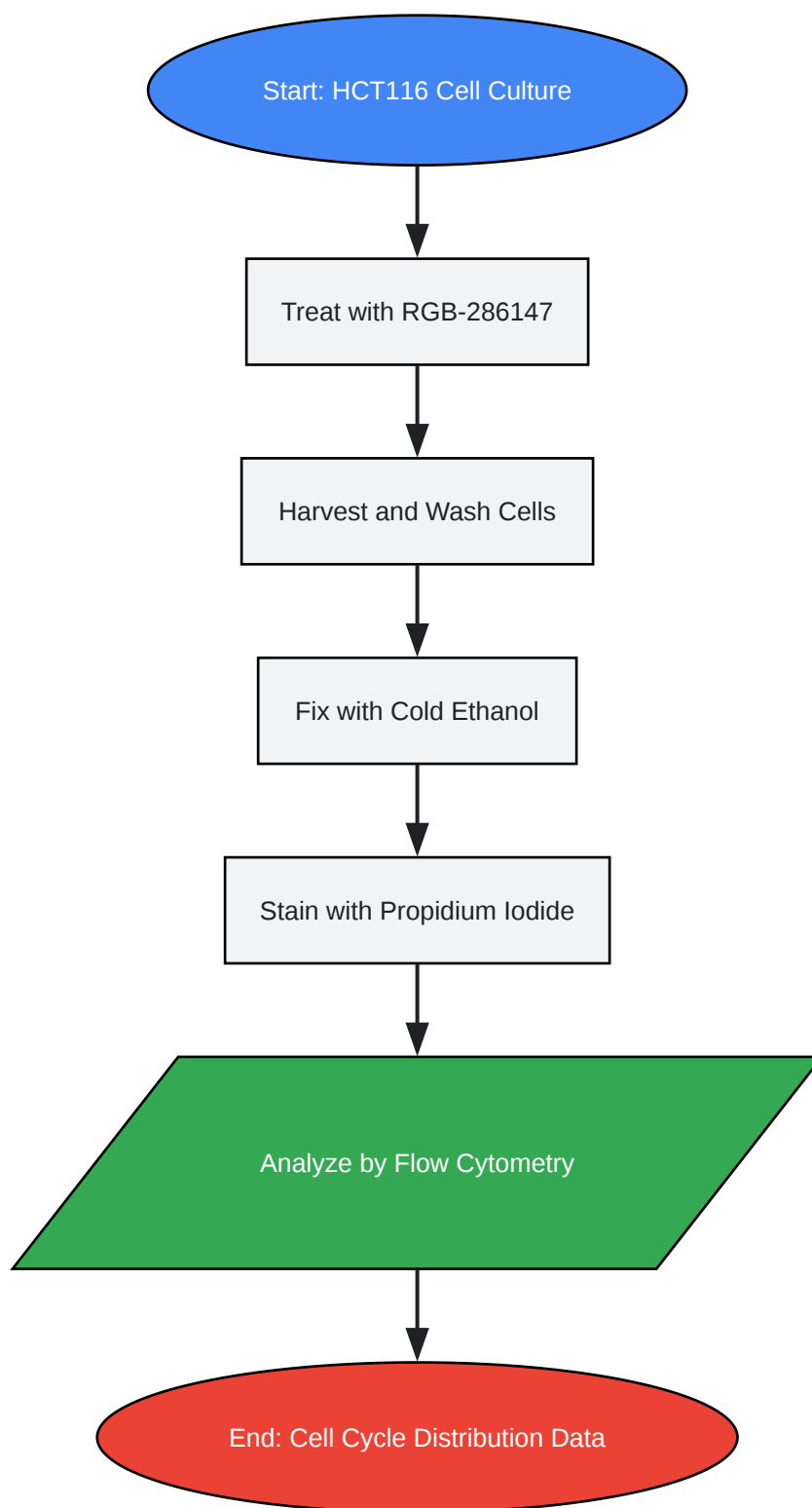
| Effect | Concentration (nM) | Time (hr) |
|---------------------------------------|--------------------|-----------|
| G1 phase cell cycle arrest | 50-100 | 24-48[1] |
| Inhibition of DNA replication | 50-100 | 24-48[1] |
| Induction of apoptosis | 50-100 | 24-48[1] |
| Proteolytic cleavage of PARP | 100 | 48[1] |
| Inhibition of colony formation (IC50) | 57 | - |

Mechanism of Action and Signaling Pathways

RGB-286147 exerts its anti-tumor effects primarily through the inhibition of multiple CDKs, which are key regulators of cell cycle progression and transcription. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, and subsequent induction of apoptosis.[1][2] The broad-spectrum activity of **RGB-286147** is attributed to its ability to target both cell cycle-related CDKs (CDK1, CDK2, CDK4/6) and transcriptional CDKs (CDK7, CDK9).

The following diagram illustrates the proposed signaling pathway affected by **RGB-286147**.





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- To cite this document: BenchChem. [RGB-286147: A Technical Whitepaper on a Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679313#rgb-286147-discovery-and-development]

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